molecular formula C14H12F2N6O2 B6533209 N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1060183-11-0

N-(2,4-difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533209
CAS No.: 1060183-11-0
M. Wt: 334.28 g/mol
InChI Key: NMHOESWJQGXVKD-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound characterized by its unique chemical structure This compound features a difluorophenyl group attached to an acetamide moiety, which is further linked to a triazolo[4,5-d]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common approach is the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form the difluorophenyl acetamide intermediate. Subsequent steps involve the formation of the triazolo[4,5-d]pyrimidin core through cyclization reactions, often using ethylating agents and oxidizing conditions to introduce the ethyl group and complete the ring structure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the triazole ring allows for selective oxidation reactions, which can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to convert specific functional groups within the compound, potentially altering its chemical properties.

  • Substitution: Substitution reactions, particularly at the fluorine atoms, can be used to introduce different substituents, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine positions or the triazole ring

Scientific Research Applications

This compound has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development

  • Industry: The compound's unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the difluorophenyl group and the triazolo[4,5-d]pyrimidin core. Similar compounds include:

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound shares the difluorophenyl group but lacks the triazole ring, resulting in different chemical properties and applications.

  • 2,4-Difluorophenyl isothiocyanate: This compound contains the difluorophenyl group and a different functional group, leading to distinct reactivity and uses.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N6O2/c1-2-22-13-12(19-20-22)14(24)21(7-17-13)6-11(23)18-10-4-3-8(15)5-9(10)16/h3-5,7H,2,6H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOESWJQGXVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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